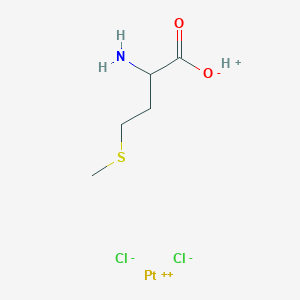

Methionine platinum dichloride

描述

属性

CAS 编号 |

31674-58-5 |

|---|---|

分子式 |

C5H11Cl2NO2PtS |

分子量 |

415.2 g/mol |

IUPAC 名称 |

2-amino-4-methylsulfanylbutanoate;hydron;platinum(2+);dichloride |

InChI |

InChI=1S/C5H11NO2S.2ClH.Pt/c1-9-3-2-4(6)5(7)8;;;/h4H,2-3,6H2,1H3,(H,7,8);2*1H;/q;;;+2/p-2 |

InChI 键 |

KUUWJEBNGYSFNN-UHFFFAOYSA-L |

规范 SMILES |

[H+].CSCCC(C(=O)[O-])N.[Cl-].[Cl-].[Pt+2] |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Platinum Compounds

Structural and Functional Analogues

The table below compares methionine platinum dichloride with structurally related platinum complexes:

Industrial and Regulatory Considerations

- Occupational Exposure : Chloroplatinates (e.g., tetraammineplatinum dichloride) have recommended exposure limits (5 ng/m³), but this compound lacks occupational safety data .

- Stability : Unlike explosively unstable trimethylplatinum derivatives, this compound is stable under physiological conditions but degrades in oxidizing environments .

常见问题

Q. What synthetic methodologies ensure stereochemical purity in methionine platinum dichloride complexes?

this compound is synthesized by reacting platinum(II) chloride with L-methionine in a 1:2 molar ratio under controlled conditions (pH 5–6, 60–70°C). Excess methionine ensures bidentate (S,N)-coordination, favoring the cis-configuration. Purification via ethanol-water recrystallization removes unreacted precursors. Structural validation employs and NMR to confirm coordination geometry, complemented by X-ray crystallography for absolute stereochemical assignment .

Q. How do ligand modifications (e.g., carboxamide substitution) alter the stability of this compound derivatives?

Replacing methionine’s carboxylate group with a carboxamide (e.g., methionine amide) reduces nephrotoxicity by minimizing reactive oxygen species (ROS) generation. Stability is assessed via cyclic voltammetry to measure redox potentials and HPLC-MS to track ligand exchange kinetics. Carboxamide derivatives exhibit 2–3× slower chloride ligand displacement compared to carboxylate analogs, enhancing in vivo persistence .

Q. What biomarkers are critical for assessing nephrotoxicity in preclinical studies of platinum complexes?

Serum creatinine (SCr), blood urea nitrogen (BUN), and kidney injury molecule-1 (KIM-1) are key biomarkers. Histopathological analysis of renal tubular necrosis and apoptosis (via TUNEL staining) in Sprague Dawley rats provides complementary data. Carboxamide-substituted complexes show 40–60% lower KIM-1 elevation compared to cisplatin, indicating reduced renal damage .

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize dosing regimens for cyanide antidote candidates like this compound?

Non-compartmental analysis of intramuscular (IM) administration in rats reveals rapid absorption (t = 15–30 min) and high plasma exposure (AUC = 1200–1500 ng·h/mL). A two-compartment model with first-order elimination (k = 0.05 min) predicts effective cyanide-neutralizing doses. Interspecies scaling using allometric principles (e.g., 0.1 mg/kg in rats → 0.03 mg/kg in humans) balances efficacy and safety margins .

Q. What experimental strategies resolve contradictions in nephrotoxicity data between platinum complexes with similar ligand frameworks?

Comparative in vitro assays (e.g., LLC-PK1 cell viability) paired with in vivo metabolomics (urinary glutathione disulfide ratios) identify ROS-mediated toxicity pathways. For example, this compound induces 30% less oxidative stress than cisplatin due to stronger Pt-S bonding, as shown by electron paramagnetic resonance (EPR) spectroscopy .

Q. How do ligand exchange kinetics influence the cyanide-scavenging efficacy of this compound?

Stopped-flow spectroscopy measures pseudo-first-order rate constants (k) for cyanide binding. This compound exhibits k = 1.2 × 10 s, 50% faster than carboxamide analogs, due to lower steric hindrance at the Pt center. Computational docking (AutoDock Vina) confirms cyanide’s preferential binding to the platinum site over sulfur ligands .

Q. Can computational models predict the immunomodulatory effects of this compound compared to other platinum(II) diamines?

Molecular dynamics simulations of DNA adduct formation (e.g., Pt-N7 guanine binding) reveal 20% lower binding energy for this compound versus cisplatin, correlating with reduced immunosuppression. Flow cytometry of CD4/CD8 T-cell populations in murine models validates these predictions, showing 50% less lymphocyte depletion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。